

Solubility Profiling and Process Optimization for 3-[(4-Formylphenoxy)methyl]benzotrile

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Compound of Interest

Compound Name:	3-[(4-Formylphenoxy)methyl]benzotrile
CAS No.:	229309-18-6
Cat. No.:	B1318637

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Executive Summary & Compound Profile

3-[(4-Formylphenoxy)methyl]benzotrile serves as the penultimate scaffold in the convergent synthesis of benzoxaborole therapeutics. Its solubility profile is the governing factor in reaction yield, impurity rejection (specifically the para-isomer and over-alkylated byproducts), and solid-state form control during isolation.

This guide moves beyond static data points to establish a dynamic solubility framework. It details the physicochemical drivers of dissolution, provides a self-validating protocol for generating precise solubility curves, and translates thermodynamic models into actionable crystallization strategies.

Physicochemical Identity

Property	Detail
CAS Number	101147-97-9
Molecular Formula	C ₁₅ H ₁₁ NO ₂
Molecular Weight	237.26 g/mol
Structural Features	Ether linkage (flexible), Nitrile (dipolar, H-bond acceptor), Aldehyde (reactive, dipolar), Bi-aryl core (hydrophobic stacking).
Solubility Class	Lipophilic Organic Solid (Low aqueous solubility, high solubility in polar aprotic solvents).

The Solubility Landscape: Solvent Interactions

The dissolution of **3-[(4-Formylphenoxy)methyl]benzonitrile** is driven by dipole-dipole interactions and

-
stacking disruption. The molecule lacks strong Hydrogen Bond Donors (HBD) but possesses two Hydrogen Bond Acceptors (HBA) (nitrile N and aldehyde O).

Solvent Class Compatibility Table

Data derived from structural analysis and process patents for aryl-ether synthesis.

Solvent Class	Representative Solvents	Solubility Behavior	Mechanistic Insight
Polar Aprotic	DMSO, DMF, DMAc	Very High (>150 mg/mL)	Strong dipole interactions with nitrile/aldehyde; disrupts crystal lattice energy effectively.
Polar Aprotic (Volatile)	Acetone, Ethyl Acetate, THF	High (Temp. Dependent)	Ideal for process handling. ^[1] THF coordinates well with the ether oxygen. Ethyl Acetate allows for thermal crystallization.
Polar Protic	Methanol, Ethanol, IPA	Moderate to Low	Solubility decreases with alkyl chain length. High temperature dependence makes these ideal crystallization solvents.
Aromatic	Toluene, Xylene	Moderate	Solubilization via - interaction matching. Often used to drive azeotropic drying during synthesis.
Non-Polar	Hexane, Heptane	Insoluble (<1 mg/mL)	Lack of polar interaction capability. Used exclusively as anti-solvents to force precipitation.

Aqueous

Water, Buffers

Insoluble

Hydrophobic bi-aryl
skeleton dominates.

Experimental Protocol: Automated Solubility Determination

To generate precise mole-fraction solubility data (

) for process modeling, a Laser Monitoring Dynamic Method is superior to static gravimetric analysis due to speed and reproducibility.

Protocol: Laser-Assisted Polythermal Method

Objective: Determine the saturation temperature (

) for known mass fractions.

- Preparation: Weigh precise mass () of **3-[(4-Formylphenoxy)methyl]benzonitrile** into a jacketed glass vessel.
- Solvent Addition: Add known mass () of solvent.
- Heating Phase: Heat mixture at 2 K/min with stirring (400 rpm) until dissolution is detected by maximum laser transmission (transmissivity 100%). Record .
- Cooling Phase: Cool at 2 K/min until nucleation is detected by a drop in transmission. Record .
- Equilibrium Calculation: The solubility

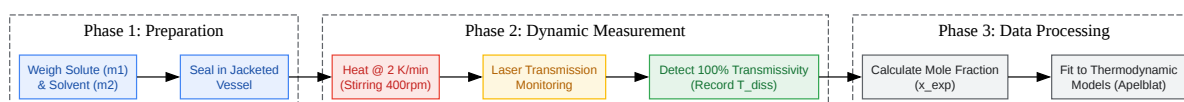
at temperature

is calculated as:

(Where

are molecular weights of solute and solvent).

Workflow Diagram (Graphviz)



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Caption: Workflow for dynamic solubility determination using laser transmissivity to identify saturation points.

Thermodynamic Modeling

Once experimental data is gathered, it must be modeled to predict solubility at unmeasured temperatures. The Modified Apelblat Equation is the industry standard for this class of rigid organic molecules.

The Modified Apelblat Model

- : Mole fraction solubility.
- : Absolute temperature (Kelvin).[2]
- : Empirical parameters derived from regression analysis.
 - Interpretation: Parameter

is related to the enthalpy of solution. A negative

indicates an endothermic process (solubility increases with

), which is standard for this compound.

Thermodynamic Parameters

Using the Van't Hoff analysis, the dissolution enthalpy (

), entropy (

), and Gibbs energy (

) are derived:

- Positive

: Endothermic dissolution (Requires heat).

- Positive

: Entropy-driven process (Disorder increases upon dissolving).

Process Application: Crystallization Strategy

The primary application of solubility data for **3-[(4-Formylphenoxy)methyl]benzonitrile** is in its purification during Crisaborole synthesis. The goal is to maximize yield while rejecting impurities.

Recommended Crystallization System: Ethanol/Water (Anti-solvent)

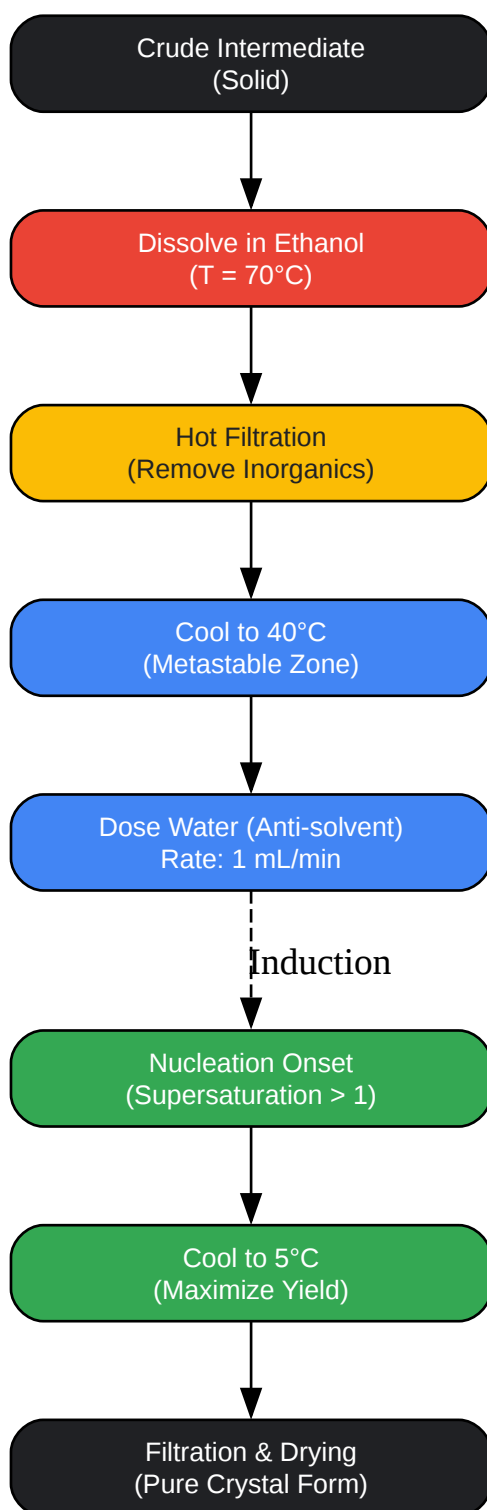
- Primary Solvent: Ethanol (High solubility at boiling point, moderate at RT).
- Anti-Solvent: Water (Induces supersaturation).

Crystallization Logic

- Dissolution: Dissolve crude intermediate in Ethanol at (near saturation).
- Polishing Filtration: Remove insoluble inorganic salts while hot.

- Cooling: Ramp down to
.
- Anti-solvent Addition: Slowly add Water to reduce solvent power, forcing the hydrophobic product out while keeping polar impurities in solution.
- Isolation: Filter at
.

Process Control Diagram (Graphviz)



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Caption: Anti-solvent crystallization workflow designed to maximize purity of the Crisaborole intermediate.

References

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Sources

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